

Application Note: Solubility Enhancement using β -Cyclodextrin Phosphate Sodium Salt (β -CD-PS)[1]

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Compound of Interest

Compound Name:	<i>beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT</i>
CAS No.:	199684-61-2
Cat. No.:	B599722

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Executive Summary

Solubility remains the primary bottleneck in modern drug discovery, with over 40% of new chemical entities (NCEs) falling into BCS Class II (Low Solubility, High Permeability) or IV. While native

-cyclodextrin (

-CD) is a standard solubilizer, its own limited aqueous solubility (18.5 mg/mL at 25°C) and nephrotoxicity risks restrict its parenteral utility. -Cyclodextrin Phosphate Sodium Salt (β -CD-PS) represents a high-performance anionic derivative. Unlike non-ionic derivatives (e.g., HP-

-CD),

-CD-PS leverages a dual-action mechanism:

- Inclusion Complexation: Entrapment of hydrophobic moieties within the toroidal cavity.
- Electrostatic Interaction: The anionic phosphate groups provide high affinity for cationic (basic) drugs, significantly boosting stability constants ().

This guide details the protocols for characterizing, preparing, and validating inclusion complexes using

-CD-PS, specifically optimized for preclinical formulation development.

Strategic Rationale & Mechanism

The Anionic Advantage

Standard cyclodextrins rely solely on hydrophobic interactions.

-CD-PS introduces negatively charged phosphate groups () on the rim. This is critical for Basic APIs (e.g., alkaloids, kinase inhibitors with protonatable amines).

- Solubility:

- CD-PS exhibits aqueous solubility

- , exceeding native

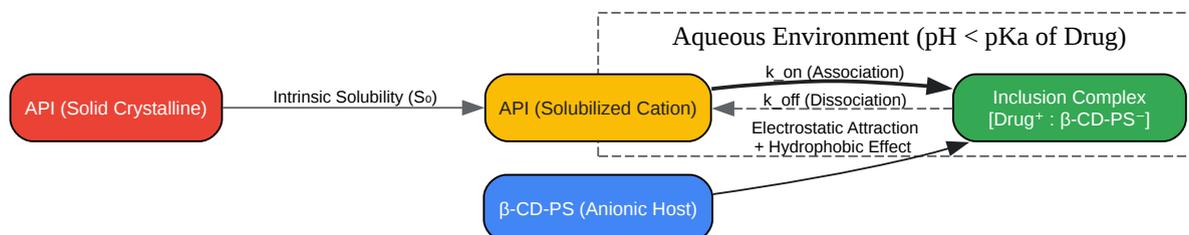
- CD by >25-fold.

- Selectivity: The electrostatic attraction between the anionic host and cationic guest reduces the free energy of complexation (

-), resulting in tighter binding and higher solubilization efficiency.

Mechanism of Action Diagram

The following diagram illustrates the equilibrium dynamics and the dual-force stabilization unique to this derivative.



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Caption: Thermodynamic equilibrium of β -CD-PS complexation. Note the synergistic contribution of electrostatic attraction (for cationic drugs) and hydrophobic inclusion.

Materials & Critical Parameters

Reagents

- -Cyclodextrin Phosphate Sodium Salt: (CAS: 199684-61-2).^{[1][2][3][4]} Ensure Degree of Substitution (DS) is characterized (typically DS 2–6).
- Target API: Purity >98%.
- Solvents: HPLC-grade Water, Ethanol (if co-solvent method is used).
- Buffers: Phosphate or Acetate buffers (0.1 M) for pH profiling.

The pH Factor (Expert Insight)

Unlike neutral CDs, the performance of

-CD-PS is pH-dependent.

- pH < 2: Phosphate groups may be protonated (neutral), reducing electrostatic benefit.
- pH > 7: Phosphate groups are fully ionized (dianionic), maximizing attraction to cationic drugs but potentially repelling anionic drugs.
- Recommendation: Always perform the Phase Solubility study at pH 4.5 and pH 7.4 to determine the optimal ionization state for your specific API.

Protocol 1: Phase Solubility Screening (Higuchi-Connors)

This is the "Go/No-Go" experiment to determine the Stability Constant () and Solubilization Efficiency.

Step-by-Step Methodology

- Preparation of Host Solution:
 - Prepare a stock solution of β -CD-PS in the selected buffer (e.g., pH 7.4).
 - Create a dilution series: 0, 5, 10, 20, 30, 40, 50 mM.
 - Note: 50 mM β -CD-PS is 6-7% w/v (depending on DS).
- Addition of Guest (API):
 - Add excess solid API to each vial (ensure sediment is visible).
 - Tip: If API floats, use a magnetic stirrer; if it sinks, shaking is sufficient.
- Equilibration:
 - Seal vials and shake at constant temperature ($25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$) for 48–72 hours.
 - Checkpoint: Verify solid API remains in all vials. If a vial clears, add more API.
- Sampling & Analysis:
 - Filter samples using 0.45 μm PVDF or Nylon filters (pre-saturate filter to avoid drug adsorption).

- Analyze filtrate via HPLC-UV.
- Data Processing:
 - Plot [API Solubilized] (M) vs. [-CD-PS] (M).
 - Calculate S_0 using the slope:
 $S_0 = \frac{S - S_0}{C}$ (Where S_0 is intrinsic solubility of API in buffer without CD).

Interpretation:

- Slope < 1 (A_L Type): 1:1 Complex formed. Ideal.
- Slope > 1 (A_P Type): Higher order complexes (1:2). Requires more CD per drug molecule.
- Slope \approx 0: No interaction. Abort.

Protocol 2: Preparation of Binary Systems

Once complexation is validated, use Lyophilization for the highest solubility yield or Kneading for scale-up feasibility.

Method A: Lyophilization (Freeze-Drying)

Best for: High-value APIs, IV formulations, and maximum amorphous conversion.

- Dissolution: Dissolve [-CD-PS] in water (or buffer) at the molar ratio determined in Protocol 1 (usually 1:1 or 1:2).
- Drug Loading: Add API to the solution.

- Expert Tip: If API is extremely insoluble, dissolve it in a minimum volume of Ethanol/Acetone first, then add slowly to the aqueous CD solution while stirring.
- Equilibration: Stir for 24 hours at room temperature.
- Filtration: Filter through 0.45 μm membrane to remove uncomplexed drug.
- Freezing: Flash freeze using liquid nitrogen or freeze at -80°C to prevent phase separation.
- Drying: Lyophilize at -50°C / <0.1 mbar for 48 hours.
- Yield: Fluffy, amorphous white powder.

Method B: Kneading (Solid-State)

Best for: Tablet formulations, larger batches.

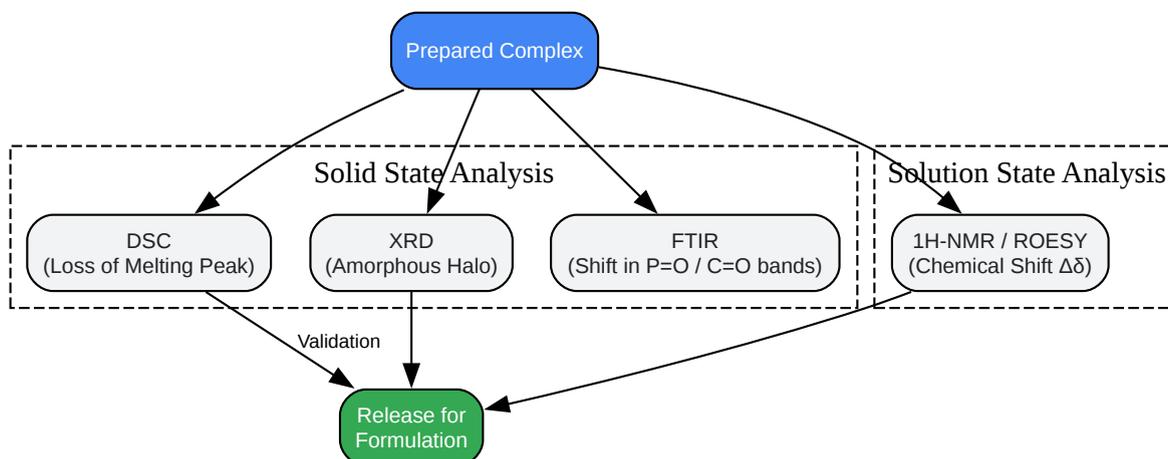
- Paste Formation: Mix

-CD-PS with a small amount of water/ethanol (1:1 v/v) in a mortar to form a paste.
- Incorporation: Slowly add the calculated amount of API to the paste.
- Kneading: Grind vigorously for 45–60 minutes. The paste may dry out; add solvent dropwise to maintain consistency.
- Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
- Sieving: Pulverize and pass through a #60 mesh sieve.

Protocol 3: Characterization & Validation

You must prove the drug is inside the cavity, not just physically mixed.

Analytical Workflow Diagram



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Caption: Standard validation workflow. DSC and NMR are the most definitive confirmation methods.

Data Summary Table: Expected Results

Technique	Physical Mixture (Control)	Inclusion Complex (Target)	Mechanistic Insight
DSC	Distinct endothermic melting peak of API.	Disappearance or broadening of API melting peak.	Drug is amorphized or molecularly encapsulated.
XRD	Sharp crystalline diffraction peaks.	Diffuse Halo pattern.	Loss of crystallinity; formation of new solid phase.
FTIR	Sum of individual spectra.	Shift/Suppression of API carbonyl/amine bands.	Restriction of vibration due to cavity confinement.
NMR	Standard chemical shifts.	Upfield shift of inner cavity protons (H3, H5).	Proximity of drug to CD cavity protons (Shielding effect).

Troubleshooting & Optimization

- Issue: Low Solubilization (Slope < 0.5).
 - Cause: Drug is too bulky or phosphate groups are repelling the drug (if drug is anionic).
 - Fix: Adjust pH to neutralize the drug or use a co-solvent (10% Ethanol) during preparation to facilitate entry into the cavity.
- Issue: Sticky/Gummy Product after Lyophilization.
 - Cause: Incomplete drying or excess water bound to phosphate.
 - Fix: Extend secondary drying phase at +20°C under high vacuum.
- Issue: Precipitation upon dilution.
 - Cause:

is too low; complex dissociates upon dilution (Le Chatelier's principle).
 - Fix: Maintain a minimum ratio of CD in the final formulation or consider SBE-
-CD if binding affinity is insufficient.

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(Note:

-CD-PS is often classified as a fine chemical for research use. Ensure regulatory compliance for in vivo applications.)

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Sources

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